2-Bromo-5-(2-(bromomethyl)butyl)thiophene

Catalog No.
S14015891
CAS No.
M.F
C9H12Br2S
M. Wt
312.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(2-(bromomethyl)butyl)thiophene

Product Name

2-Bromo-5-(2-(bromomethyl)butyl)thiophene

IUPAC Name

2-bromo-5-[2-(bromomethyl)butyl]thiophene

Molecular Formula

C9H12Br2S

Molecular Weight

312.07 g/mol

InChI

InChI=1S/C9H12Br2S/c1-2-7(6-10)5-8-3-4-9(11)12-8/h3-4,7H,2,5-6H2,1H3

InChI Key

LLAQVCXPAVFTML-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(S1)Br)CBr

2-Bromo-5-(2-(bromomethyl)butyl)thiophene is a synthetic organic compound that belongs to the class of thiophenes, characterized by a five-membered aromatic ring containing sulfur. This compound features two bromine substituents: one at the 2-position and another at the 5-position of the thiophene ring, as well as a branched alkyl group (2-(bromomethyl)butyl) at the 5-position. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

The chemical reactivity of 2-Bromo-5-(2-(bromomethyl)butyl)thiophene encompasses several types of reactions:

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles through nucleophilic substitution reactions. Common nucleophiles include amines and alcohols, which can lead to the formation of various functionalized derivatives.
  • Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling, facilitating the formation of carbon-carbon bonds. These reactions are crucial for building complex organic structures.
  • Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions, allowing for the modification of its electronic properties and reactivity.

Thiophene derivatives, including 2-Bromo-5-(2-(bromomethyl)butyl)thiophene, exhibit diverse biological activities. They have been reported to possess:

  • Antimicrobial Properties: Many thiophene compounds show effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Some derivatives have demonstrated potential in reducing inflammation in biological systems.
  • Antitumor Activity: Certain thiophenes are being explored for their ability to inhibit cancer cell proliferation, making them candidates for anticancer drug development.

The synthesis of 2-Bromo-5-(2-(bromomethyl)butyl)thiophene typically involves:

  • Bromination: The initial step often includes bromination of a suitable thiophene precursor using bromine or brominating agents like N-bromosuccinimide (NBS). This step introduces the bromine atom at the desired position on the thiophene ring.
  • Alkylation: The introduction of the 2-(bromomethyl)butyl group can be achieved through an alkylation reaction involving a suitable alkyl halide and a thiophene derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for further applications.

2-Bromo-5-(2-(bromomethyl)butyl)thiophene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: Thiophene derivatives are utilized in the development of organic semiconductors and photovoltaic materials due to their electronic properties.
  • Biological Research: Compounds with biological activity are often used in medicinal chemistry for drug discovery and development.

Studies on the interactions of 2-Bromo-5-(2-(bromomethyl)butyl)thiophene with biological targets are essential for understanding its potential therapeutic effects. Research indicates that thiophenes can interact with enzymes and receptors, influencing cellular pathways involved in disease processes. For example, they may inhibit specific enzymes linked to inflammation or cancer progression, providing insights into their mechanism of action.

Several compounds share structural similarities with 2-Bromo-5-(2-(bromomethyl)butyl)thiophene. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-Bromo-5-(isoxazol-5-yl)thiopheneIsoxazole ring substitutionExhibits different biological activities due to isoxazole presence.
5-Bromo-2-iodo-benzo[b]thiopheneIodine substituent on benzo[b]thiophene coreKnown for enhanced reactivity due to iodine.
3-Bromo-4-methylthiopheneMethyl group at 4-positionDifferent electronic properties affecting reactivity .
3-Bromo-thiophene derivativesVarious substitutions on thiopheneDiverse biological activities based on substituents .

These compounds illustrate the versatility within the thiophene family while highlighting how specific substitutions can lead to unique chemical behaviors and biological activities.

Bromination Approaches for Thiophene Functionalization

Bromination of thiophene derivatives is a foundational step in constructing 2-bromo-5-(2-(bromomethyl)butyl)thiophene. Traditional methods often face challenges in regioselectivity and byproduct formation, but recent innovations have addressed these limitations.

A notable approach involves recycling bromine-containing wastewater from downstream processes. In one method, magnesium bromide-rich wastewater (5–15% mass content) is combined with thiophene, concentrated sulfuric acid, and hydrogen peroxide at 4–6°C. This solvent-free system achieves 88% yield of 2-bromothiophene with high selectivity, minimizing polybrominated byproducts. The mass ratio of wastewater to thiophene to sulfuric acid to hydrogen peroxide (500:38.5:64:137) optimizes bromine utilization, demonstrating an eco-friendly circular economy model.

Microreactor technology has further revolutionized bromination efficiency. By conducting solvent-free reactions in continuous flow systems, researchers achieved 86% yield of 2,5-dibromothiophene in under one second, compared to two hours in batch processes. The microreactor’s precise temperature control (5–10°C) and rapid mixing reduce side reactions, enhancing space-time yields by orders of magnitude.

Selectivity remains a critical focus. A recent patent employed L-valine methyl ester as a selectivity modifier, reducing 3-bromothiophene byproduct levels to 0.12%. This method uses sodium bromide, sulfuric acid, and hydrogen peroxide, achieving near-complete 2-position specificity through optimized stoichiometry (NaBr:thiophene:H₂O₂ = 1:1:1.2).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable precise installation of the 2-(bromomethyl)butyl side chain onto the thiophene core. While direct literature examples are limited, analogous methodologies suggest viable pathways.

For instance, Suzuki-Miyaura coupling could link a brominated thiophene to a pre-functionalized butylboronic ester. However, the electron-withdrawing bromine substituent may deactivate the thiophene ring, necessitating optimized catalysts such as Pd(PPh₃)₄ with bulky phosphine ligands to enhance reactivity. Alternatively, Negishi coupling using organozinc reagents may offer better compatibility with brominated substrates.

A hypothetical route involves:

  • Brominating thiophene at the 2-position using methods described in Section 1.1.
  • Introducing a bromomethylbutyl group via Pd-catalyzed alkylation. For example, reacting 2-bromothiophene with a zinc reagent derived from 1-bromo-2-(bromomethyl)butane in the presence of PdCl₂(dppf).

While experimental data specific to this compound is sparse, similar Pd-mediated strategies have been successful in attaching alkyl chains to heteroaromatic systems, achieving yields exceeding 75% under mild conditions.

Sequential C-H Functionalization Techniques

Sequential C-H functionalization offers a streamlined route to multifunctional thiophenes without pre-functionalized starting materials. This approach is particularly advantageous for installing the 2-(bromomethyl)butyl group after initial bromination.

In a proposed pathway:

  • Initial Bromination: Thiophene undergoes regioselective bromination at the 2-position using hydrogen peroxide and sulfuric acid, as detailed in Section 1.1.
  • C-H Activation: A palladium or ruthenium catalyst directs functionalization at the 5-position. For example, Ru₃(CO)₁₂ with a directing group (e.g., pyridine) could facilitate alkylation via a radical mechanism.
  • Side Chain Installation: A bromomethylbutyl group is introduced through alkylation or bromination of the activated C-H bond.

Microreactor studies demonstrate the feasibility of sequential bromination, achieving 2,5-dibromothiophene with 86% yield. Adapting this to include alkylation steps could yield the target compound while maintaining high selectivity.

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

311.90060 g/mol

Monoisotopic Mass

309.90265 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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